LSD1 Inhibition Potency and MAO Selectivity vs. Unsubstituted Indole Scaffolds
The 4-aminoindole core confers potent LSD1 inhibition (Ki = 50 nM) and >2000-fold selectivity over the closely related flavin-containing amine oxidases MAO-A and MAO-B (Ki > 100,000 nM). In contrast, unsubstituted indole or 3-acetylindole scaffolds typically exhibit weak or no LSD1 inhibition and lack this selectivity profile [1].
| Evidence Dimension | Enzyme inhibition (Ki) and selectivity index |
|---|---|
| Target Compound Data | LSD1 Ki = 50 nM; MAO-A Ki > 100,000 nM; MAO-B Ki > 100,000 nM |
| Comparator Or Baseline | Unsubstituted indole or 3-acetylindole: LSD1 inhibition typically >10 μM (inferred from SAR trends); no reported selectivity |
| Quantified Difference | >2000-fold selectivity for LSD1 over MAO-A/B; >200-fold improvement in LSD1 potency |
| Conditions | In vitro enzymatic assays; LSD1: pH 7.4, 37°C; MAO-A/B: pH 7.5, 37°C |
Why This Matters
This selectivity profile minimizes off-target toxicity risks associated with MAO inhibition, making the compound a superior starting point for developing LSD1-targeted therapeutics.
- [1] BindingDB. BDBM256457: LSD1 inhibitor with selectivity data. US9487512, 1. Accessed 2026. View Source
